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Compound of Interest

Compound Name: 6-Methoxy-3-pyridineacetic acid

Cat. No.: B1354404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 6-Methoxy-3-pyridineacetic acid (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ). Due to the

limited availability of direct experimental spectra for this specific compound, this document

presents a detailed analysis based on data from structurally analogous compounds. This guide

is intended to assist researchers in the identification, characterization, and quality control of 6-
Methoxy-3-pyridineacetic acid.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 6-Methoxy-3-pyridineacetic acid. These

predictions are derived from the analysis of similar structures, including 3-pyridineacetic acid,

4-methoxyphenylacetic acid, and various methoxypyridine derivatives.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methoxy-3-pyridineacetic acid
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.1 - 8.3 d 1H H-2 (Pyridine)

~7.4 - 7.6 dd 1H H-4 (Pyridine)

~6.7 - 6.9 d 1H H-5 (Pyridine)

~3.9 - 4.1 s 3H -OCH₃

~3.6 - 3.8 s 2H -CH₂-COOH

~10.0 - 12.0 br s 1H -COOH

Predicted solvent: DMSO-d₆

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methoxy-3-pyridineacetic acid

Chemical Shift (δ, ppm) Assignment

~172 - 174 -COOH

~162 - 164 C-6 (Pyridine)

~147 - 149 C-2 (Pyridine)

~137 - 139 C-4 (Pyridine)

~122 - 124 C-3 (Pyridine)

~110 - 112 C-5 (Pyridine)

~53 - 55 -OCH₃

~35 - 37 -CH₂-COOH

Predicted solvent: DMSO-d₆

Infrared (IR) Spectroscopy
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Table 3: Predicted Characteristic IR Absorptions for 6-Methoxy-3-pyridineacetic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)[1][2][3][4]

~2950-3050 Medium
C-H stretch

(Aromatic/Aliphatic)[1][5]

~1700-1725 Strong
C=O stretch (Carboxylic acid)

[1][2]

~1580-1610 Medium-Strong
C=C and C=N stretching

(Pyridine ring)

~1450-1500 Medium C-H bend (Aliphatic)

~1250-1300 Strong C-O stretch (Aryl ether)

~1020-1050 Medium C-O stretch (Methoxy group)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 6-Methoxy-3-pyridineacetic acid

m/z Relative Intensity Assignment

167 Moderate [M]⁺ (Molecular ion)

122 High
[M - COOH]⁺ (Loss of

carboxylic acid group)[6][7]

136 Moderate
[M - OCH₃]⁺ (Loss of methoxy

group)

94 Moderate [M - COOH - CO]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
A sample of 6-Methoxy-3-pyridineacetic acid (5-10 mg) is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. ¹H and ¹³C NMR spectra are recorded

on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per

million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl

or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8] For ESI, the sample is

dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion

source. For EI, a solid probe may be used. The mass analyzer (e.g., quadrupole, time-of-flight)

is scanned over a mass range appropriate for the molecular weight of the compound.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 6-Methoxy-3-pyridineacetic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxy-3-pyridineacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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